molecular formula C15H11Br2FO B1522664 1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one CAS No. 898761-61-0

1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one

Cat. No. B1522664
CAS RN: 898761-61-0
M. Wt: 386.05 g/mol
InChI Key: KOQBRZUBFGUJQS-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one, also known as 4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one, is a synthetic organic compound that has been used in a variety of scientific research applications. This compound has been studied for its potential use as a drug, as well as for its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Fluorinated compounds, due to their unique chemical properties, are critical in various scientific research and industrial applications. A practical approach for synthesizing such compounds, including intermediates similar to 1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one, involves the development of efficient, pilot-scale methods. These methods are essential for the production of fluorinated molecules used in pharmaceuticals, agrochemicals, and advanced materials. A relevant example is the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing fluorinated biphenyl compounds under pilot-scale conditions (Qiu et al., 2009).

Environmental and Biological Impact Studies

Understanding the environmental and biological impacts of fluorinated compounds is essential for assessing their safety and ecological footprint. Studies on the toxicity of organic fluorophores used in molecular imaging provide insights into the environmental and health-related concerns associated with fluorinated chemicals. These studies emphasize the need for careful evaluation of fluorophores' toxicity before their application in vivo, reflecting broader concerns related to the environmental persistence and biological effects of fluorinated compounds (Alford et al., 2009).

Advanced Material Development

Fluorinated compounds are pivotal in developing advanced materials, such as polymers and catalysts, due to their unique properties, including chemical and thermal stability. Research into the synthesis and characterization of materials like Polytetrafluoroethylene (PTFE) underscores the significance of fluorinated compounds in creating high-performance materials used in various applications, from electrical insulation to chemical-resistant coatings. Such studies illustrate the role of fluorinated compounds in driving innovations in material science (Puts et al., 2019).

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQBRZUBFGUJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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